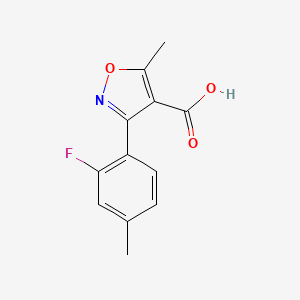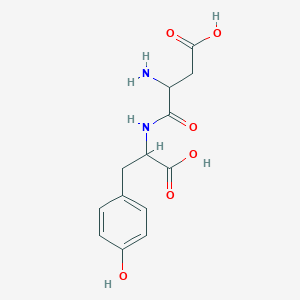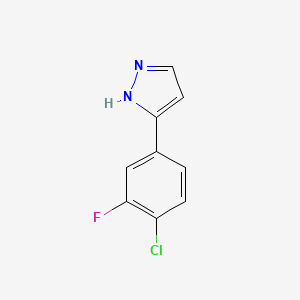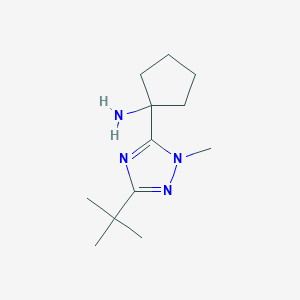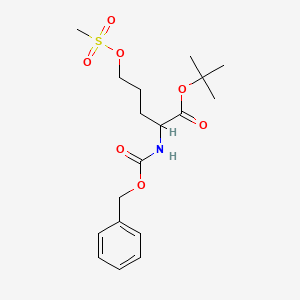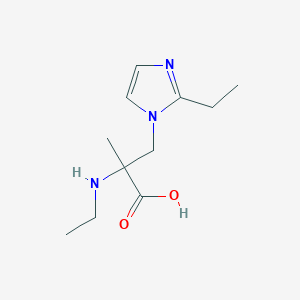![molecular formula C11H19NO3 B15327349 tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is a synthetic compound often encountered in organic chemistry The structure is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a hydroxycyclohexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method to synthesize tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves the reaction of tert-butyl chloroformate with (1S,5S)-5-hydroxycyclohex-3-en-1-amine in the presence of a base like triethylamine. The reaction usually proceeds under mild conditions at room temperature and results in high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes that enhance yield and purity. These processes might involve advanced techniques such as continuous flow synthesis, where reactants are continually supplied and products are continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: The compound tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate can undergo a variety of chemical reactions:
Oxidation: : It can be oxidized to form corresponding carbonyl compounds.
Reduction: : The compound can be reduced to form amines.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the hydroxy group.
Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Common reagents include alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the conditions and reagents used. For instance, oxidation might produce a ketone, while reduction could yield a primary or secondary amine.
Wissenschaftliche Forschungsanwendungen
Tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate finds application in various fields:
Chemistry: : It serves as a building block for synthesizing more complex organic molecules.
Biology: : The compound can be used in the study of enzyme interactions, particularly those involving carbamate groups.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves interactions with specific enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate: shares similarities with other carbamate compounds like carbaryl and aldicarb.
Uniqueness: : Unlike simpler carbamates, the hydroxycyclohexenyl group in this compound provides additional functional sites, making it more versatile for chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI-Schlüssel |
XZZDHSKHOPBCIT-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C[C@H](C1)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC=CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
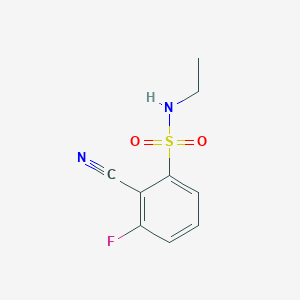

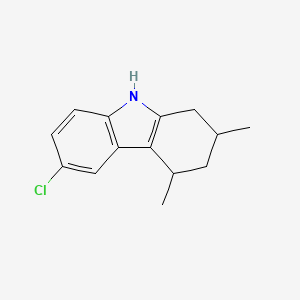
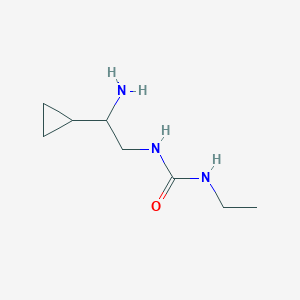
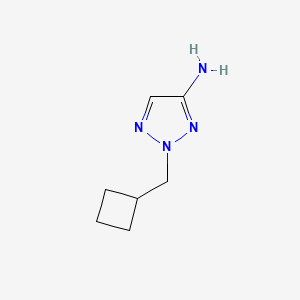
![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
